Uridine Phosphorylase Resistance
4-Deoxy-xylo-uridine, as a member of the xylo-uridine class, exhibits no detectable binding to uridine phosphorylase (UrdPase) from both mouse and human liver sources. This is in stark contrast to uridine, the natural substrate, which binds with a Michaelis constant (Km) of approximately 170 µM under comparable conditions [REFS-1, REFS-2].
| Evidence Dimension | Binding affinity to uridine phosphorylase (UrdPase) |
|---|---|
| Target Compound Data | No detectable binding |
| Comparator Or Baseline | Uridine: Km = 170 µM (from Acholeplasma laidlawii UrdPase) [2] |
| Quantified Difference | Complete absence of enzyme binding for target compound vs. micromolar affinity for uridine |
| Conditions | In vitro enzyme inhibition assays using UrdPase purified from mouse and human liver [1]; kinetic assays using UrdPase from A. laidlawii [2] |
Why This Matters
This data demonstrates that 4-Deoxy-xylo-uridine is resistant to catabolism by uridine phosphorylase, a major pathway for nucleoside degradation, suggesting enhanced metabolic stability and a distinct in vivo fate compared to uridine and other ribosides.
- [1] el Kouni, M. H., Naguib, F. N., Niedzwicki, J. G., Iltzsch, M. H., & Cha, S. (1988). Effect of the N-glycosidic bond conformation and modifications in the pentose moiety on the binding of nucleoside ligands to uridine phosphorylase. Molecular Pharmacology, 34(2), 104–110. PMID: 3137420. View Source
- [2] McIvor, R. S., Wohlhueter, R. M., & Plagemann, P. G. (1983). Uridine phosphorylase from Acholeplasma laidlawii: purification and kinetic properties. Journal of Bacteriology, 156(1), 198–204. doi: 10.1128/jb.156.1.198-204.1983. PMID: 6619097. View Source
